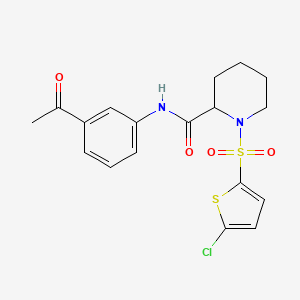
N-(3-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C18H19ClN2O4S2 and its molecular weight is 426.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with an acetylphenyl group and a chlorothiophenyl sulfonyl moiety. Its structural complexity suggests multiple points of interaction with biological targets, which may contribute to its pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that piperidine derivatives, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL against resistant strains .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Piperidine derivative A | 2–4 | Antimycobacterial |
| Piperidine derivative B | 0.5–4 | Antimycobacterial |
Cytotoxicity
Cytotoxicity assays using the HaCaT cell line have been employed to assess the safety profile of this compound. The half-maximal inhibitory concentration (IC50) values provide insights into the compound's selectivity and potential toxicity. For example, compounds with SI (selectivity index) values greater than 1 indicate non-toxicity towards non-cancerous cells .
| Compound | IC50 (μg/mL) | SI (Selectivity Index) |
|---|---|---|
| This compound | TBD | TBD |
| Piperidine derivative A | 5.8 to >50 | >12.5 |
| Piperidine derivative B | >1000 | <1 |
The biological activity of this compound is likely mediated through interactions with various biological targets, including enzymes and receptors. Computer-aided evaluations suggest that similar piperidine derivatives can affect multiple pathways, including those involved in cancer treatment and antimicrobial activity .
Target Interaction Studies
In silico studies utilizing tools like PASS (Prediction of Activity Spectra for Substances) have predicted that this compound may interact with several key biological targets:
- Enzymes : Potential inhibition of enzymes related to disease pathways.
- Receptors : Modulation of receptor activity that could influence signaling pathways.
- Transport Systems : Effects on transport proteins that could alter drug absorption or efficacy.
Case Studies and Research Findings
Research has highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For instance, studies have shown that specific substitutions can lead to improved potency against target pathogens while maintaining low toxicity levels .
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S2/c1-12(22)13-5-4-6-14(11-13)20-18(23)15-7-2-3-10-21(15)27(24,25)17-9-8-16(19)26-17/h4-6,8-9,11,15H,2-3,7,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIWAODBVQPRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













